MS47134

MRGPRX4 agonist potency GPCR functional assay EC50 comparison

Stereospecific MRGPRX4 agonist probe with resolved cryo-EM binding pose (PDB:7S8P). The (1r,3R,5S,7R) adamantane cage and D-phenylalanine are essential for orthosteric engagement (R82, L98, W158). >47-fold selectivity over Kir6.2/SUR1 ensures MRGPRX4-specific outcomes in mast cell degranulation and pruriception studies. ≥98% HPLC purity with analytical documentation guarantees reproducible EC50 determinations. Optimize SBDD campaigns with this validated chemical tool.

Molecular Formula C22H29NO3
Molecular Weight 355.5 g/mol
Cat. No. B10854902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS47134
Molecular FormulaC22H29NO3
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC12CC3CC(C1)(CC(C3)(C2)C(=O)NC(CC4=CC=CC=C4)C(=O)O)C
InChIInChI=1S/C22H29NO3/c1-20-9-16-10-21(2,12-20)14-22(11-16,13-20)19(26)23-17(18(24)25)8-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3,(H,23,26)(H,24,25)/t16?,17-,20-,21+,22?/m1/s1
InChIKeyQSBRCNGPJBWGLQ-UUHUHHESSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1r,3R,5S,7R)-3,5-Dimethyltricyclo[3.3.1.1~3,7~]decane-1-carbonyl]-D-phenylalanine: Potent and Selective MRGPRX4 Agonist Probe for Pain and Itch Research


N-[(1r,3R,5S,7R)-3,5-dimethyltricyclo[3.3.1.1~3,7~]decane-1-carbonyl]-D-phenylalanine (commonly designated as MS47134, ligand ID: 8IX) is a synthetic, non-peptide small molecule comprising a 3,5-dimethyladamantane-1-carbonyl moiety linked via an amide bond to the D-enantiomer of phenylalanine . The compound possesses a molecular formula of C22H29NO3 and a molecular weight of 355.471 g/mol [1]. It functions as a potent and highly selective agonist probe of MRGPRX4 (Mas-related G-protein coupled receptor X4), an orphan GPCR critically implicated in the physiological and pathological mediation of pain, itch, and mast cell-mediated hypersensitivity reactions [2]. The three-dimensional binding pose and molecular interactions of MS47134 within the orthosteric pocket of MRGPRX4 have been experimentally resolved via cryo-electron microscopy (cryo-EM) at 2.6 Å resolution, providing a validated structural framework for understanding its mechanism of action [3].

Why Generic Adamantane-Phenylalanine Analogs Cannot Substitute for N-[(1r,3R,5S,7R)-3,5-Dimethyltricyclo[3.3.1.1~3,7~]decane-1-carbonyl]-D-phenylalanine


Within the chemotype of N-acyl amino acids bearing an adamantane-derived hydrophobic moiety, generic substitution is precluded by the strict stereochemical and structural constraints governing MRGPRX4 orthosteric site recognition. The specific (1r,3R,5S,7R) configuration of the 3,5-dimethyladamantane cage and the D-phenylalanine stereochemistry are both indispensable for productive agonist binding [1]. Even closely related analogs—including those with N-methylamide caps (e.g., MS47133, which exhibits an 8.3-fold reduction in functional potency compared to MS47134), L-phenylalanine enantiomers, or alternative adamantane substitution patterns—fail to engage the requisite combination of polar, hydrophobic, and Van der Waals interactions identified at residues R82, L98, V99, W158, and Y250 within the receptor binding pocket [2]. Consequently, substituting MS47134 with an in-class compound bearing even minor structural deviations will invalidate target engagement, alter functional output, and compromise the reproducibility of MRGPRX4-dependent experimental paradigms.

Quantitative Differentiation of N-[(1r,3R,5S,7R)-3,5-Dimethyltricyclo[3.3.1.1~3,7~]decane-1-carbonyl]-D-phenylalanine (MS47134) Against Closest Analogs and Alternative Chemotypes


Functional Agonist Activity at MRGPRX4: Direct Comparison with MS47133 and Nateglinide

MS47134 demonstrates potent agonist activity at human MRGPRX4 with an EC50 of 149 nM in functional assays . In direct head-to-head comparison within the same study, the structurally related analog MS47133 (bearing an N-methylamide capping modification) exhibits a substantially higher EC50 of 1,240 nM, representing an 8.3-fold reduction in functional potency relative to MS47134 [1]. This potency differential is driven by the distinct hydrogen-bonding and hydrophobic interactions of the free carboxylic acid moiety of MS47134 compared to the methylamide terminus of MS47133 within the MRGPRX4 orthosteric pocket.

MRGPRX4 agonist potency GPCR functional assay EC50 comparison

Receptor Selectivity Profile: 47-Fold Improved Selectivity Over Kir6.2/SUR1 Channel Compared to Nateglinide

MS47134 exhibits a 47-fold improvement in selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel compared to nateglinide, a known MRGPRX4 ligand . Comprehensive off-target profiling of MS47134 across 320 GPCRs using the PRESTO-Tango platform at 3 μM revealed agonist activity solely at MRGPRX4 and weak activity at MRGPRX1, with no detectable agonist or antagonist activity at the remaining 318 GPCRs tested [1]. This clean selectivity profile contrasts sharply with nateglinide, which displays significant off-target engagement of Kir6.2/SUR1 channels that confounds interpretation of MRGPRX4-specific pharmacology [2].

MRGPRX4 selectivity off-target profiling Kir6.2/SUR1

Stereochemical Determinant of Agonist Activity: D-Phenylalanine Versus L-Phenylalanine Enantiomer

The D-configuration of the phenylalanine moiety is critical for MRGPRX4 agonist activity . The compound's defined stereochemistry—specifically the (1r,3R,5S,7R) configuration of the adamantane cage and the D-enantiomer of phenylalanine—establishes the precise three-dimensional orientation required for productive engagement of the MRGPRX4 orthosteric binding pocket, as validated by the 2.6 Å cryo-EM structure [1]. The corresponding L-phenylalanine enantiomer would be unable to achieve the requisite spatial arrangement of the carboxylate and phenyl ring moieties necessary for simultaneous polar contact with R82 and hydrophobic packing against L98, V99, W158, and Y250 [2]. While direct quantitative comparison data for the isolated L-enantiomer are not publicly available in the primary literature, class-level SAR evidence from related peptidomimetic GPCR ligands establishes that D-to-L stereochemical inversion at the amino acid α-carbon typically abolishes or drastically attenuates receptor activation [3].

stereochemistry-activity relationship D-phenylalanine enantiomer comparison

Residue-Level Binding Mode: Unique Polar and Hydrophobic Interaction Network at MRGPRX4 Orthosteric Site

The cryo-EM structure of MS47134 bound to MRGPRX4 (PDB: 7S8P) at 2.6 Å resolution reveals a distinctive interaction network that differs fundamentally from the binding mode of alternative MRGPRX4 ligands such as fospropofol [1]. MS47134 engages R82 (TM2, residue 2.60×60) via a charge-assisted hydrogen bond with its carboxylate group, while the adamantane cage and phenyl ring establish extensive hydrophobic and Van der Waals contacts with L98, V99, W158 (ECL2), and Y250 (TM7) [2]. Structural comparison demonstrates that the phosphate group of fospropofol overlays with the carboxyl group of MS47134, yet the two ligands adopt distinct overall binding poses and engage different subsets of pocket residues [3]. This divergence in binding mode translates to functional differences: MS47134 functions as a potent agonist, whereas fospropofol acts as a weak agonist or modulator.

MRGPRX4 binding mode cryo-EM structure ligand-receptor interactions

Analytical Quality Specification: ≥98% Purity by HPLC with Validated Identity

MS47134 is supplied with a certified purity of ≥98% as determined by HPLC analysis, with the identity of the product validated by spectroscopic methods including NMR and mass spectrometry . The compound is provided as a white to beige powder with defined solubility of 2 mg/mL in DMSO and recommended storage conditions of 2-8°C to ensure long-term stability . In contrast, many commercial suppliers of generic adamantane-phenylalanine derivatives provide material with unspecified or lower purity grades (typically 95-97%) lacking rigorous analytical certification, which introduces batch-to-batch variability that can confound quantitative pharmacological experiments .

chemical purity HPLC assay quality control

Validated Research and Industrial Application Scenarios for N-[(1r,3R,5S,7R)-3,5-Dimethyltricyclo[3.3.1.1~3,7~]decane-1-carbonyl]-D-phenylalanine (MS47134)


Functional Characterization and Target Validation of MRGPRX4 in Pain and Itch Pathways

MS47134 serves as the optimal chemical probe for activating MRGPRX4 in cell-based and tissue-level assays designed to elucidate the receptor's role in pruriception and nociception. Its potent EC50 of 149 nM enables robust receptor activation at low micromolar concentrations , while its clean selectivity profile—demonstrated by 47-fold improved selectivity over Kir6.2/SUR1 compared to nateglinide and minimal off-target activity across 318 GPCRs [1]—ensures that observed phenotypic responses (e.g., calcium flux, mast cell degranulation, itch-related neuronal firing) are attributable specifically to MRGPRX4 agonism rather than confounding receptor or channel modulation. This specificity is essential for academic laboratories and pharmaceutical discovery programs seeking unambiguous target validation data to support mechanism-of-action studies and target prosecution decisions.

Structure-Guided Drug Discovery and Rational Design of MRGPRX4 Modulators

The availability of a high-resolution (2.6 Å) cryo-EM structure of MS47134 bound to MRGPRX4 in complex with Gq protein (PDB: 7S8P) provides an experimentally validated template for structure-based drug design (SBDD) campaigns [2]. The detailed interaction map—including the charge-assisted hydrogen bond with R82 and hydrophobic contacts with L98, V99, W158, and Y250 [3]—enables medicinal chemists to rationally design next-generation MRGPRX4 agonists or antagonists through in silico docking, molecular dynamics simulations, and fragment-based optimization. MS47134's well-characterized binding mode distinguishes it from alternative MRGPRX4 ligands like fospropofol, which exhibit distinct structural engagement patterns, making MS47134 the preferred starting point for SBDD efforts aimed at developing novel therapeutics for chronic itch, atopic dermatitis, or mast cell-mediated inflammatory disorders [4].

Mechanistic Dissection of Mast Cell-Mediated Hypersensitivity and Pseudoallergic Reactions

MRGPRX4 is co-expressed with MRGPRX2 in human mast cells and has been implicated in mediating pseudoallergic reactions and itch side effects associated with clinically used drugs such as nateglinide [5]. MS47134 enables researchers to selectively interrogate the MRGPRX4-specific component of mast cell activation, independent of MRGPRX2 or other Mas-related GPCR family members. By applying MS47134 in mast cell degranulation assays (e.g., β-hexosaminidase release, histamine secretion, cytokine profiling) alongside MRGPRX2-selective probes, investigators can deconvolve the relative contributions of each receptor subtype to compound-induced hypersensitivity reactions. This application is directly supported by MS47134's functional EC50 of 149 nM and its 47-fold selectivity advantage over the Kir6.2/SUR1 channel compared to nateglinide, ensuring that observed mast cell responses reflect MRGPRX4 engagement rather than off-target ion channel modulation .

Quality-Controlled Pharmacological Profiling for Publication-Ready Data Generation

For academic and industrial laboratories generating concentration-response curves for publication or internal decision-making, MS47134's certified ≥98% HPLC purity and validated identity provide the analytical rigor required for reproducible quantitative pharmacology . The defined solubility of 2 mg/mL in DMSO and specified storage conditions (2-8°C) minimize batch-to-batch variability and compound degradation artifacts that could otherwise skew EC50 determinations or introduce false-negative results . This analytical consistency is particularly critical when establishing SAR relationships across compound series, as variations in purity can obscure true potency differences between structurally related analogs. Researchers should prioritize MS47134 over generic adamantane-phenylalanine derivatives that lack comprehensive analytical certification and may contain impurities sufficient to alter apparent pharmacological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS47134

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.